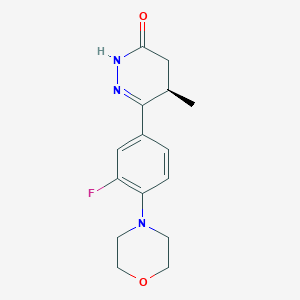

(S)-BRD9500

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H18FN3O2 |

|---|---|

Molekulargewicht |

291.32 g/mol |

IUPAC-Name |

(4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C15H18FN3O2/c1-10-8-14(20)17-18-15(10)11-2-3-13(12(16)9-11)19-4-6-21-7-5-19/h2-3,9-10H,4-8H2,1H3,(H,17,20)/t10-/m1/s1 |

InChI-Schlüssel |

GJGGSLDXABLZLP-SNVBAGLBSA-N |

Isomerische SMILES |

C[C@@H]1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)F |

Kanonische SMILES |

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(S)-BRD9500 chemical structure and properties

An In-depth Technical Guide on (S)-BRD9500: Structure, Properties, and Biological Context

Introduction

This compound is the (S)-enantiomer of the potent and orally active phosphodiesterase 3 (PDE3) modulator, (R)-BRD9500. In the realm of chemical biology and drug discovery, the study of stereoisomers is critical, as biological systems often exhibit a high degree of stereoselectivity. Consequently, this compound primarily serves as an essential negative control in experiments designed to investigate the biological effects of its active counterpart, (R)-BRD9500.[1] The significant biological activity, including antitumor effects, is attributed to the (R)-isomer, which selectively inhibits PDE3A and PDE3B.[2][3][4] This document provides a comprehensive overview of the chemical structure and properties of this compound, while detailing the biological activity and mechanism of action of its pharmacologically active enantiomer, (R)-BRD9500, to provide a complete scientific context.

Chemical Structure and Properties

The chemical properties of this compound are largely identical to its (R)-enantiomer, with the exception of its stereochemistry and optical rotation. The key identifiers and physicochemical properties are summarized in the table below. For comparative purposes, information for the active (R)-isomer and the racemic mixture are also included where available.

| Property | This compound | (R)-BRD9500 |

| IUPAC Name | (S)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | (R)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one[5] |

| CAS Number | 1630760-76-7[5] | 1630760-75-6[2][5] |

| Molecular Formula | C15H18FN3O2[2] | C15H18FN3O2[2][5] |

| Molecular Weight | 291.33 g/mol [2][5] | 291.33 g/mol [2][5] |

| SMILES | O=C1C--INVALID-LINK--C(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1 | O=C1C--INVALID-LINK--C(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1[3][5] |

| InChI Key | GJGGSLDXABLZLP-SFHVURJKSA-N | GJGGSLDXABLZLP-SNVBAGLBSA-N[5] |

| Appearance | Solid[2] | Solid powder[5] |

| Solubility | Soluble in DMSO[5] | Soluble in DMSO[2][5] |

Biological Activity and Mechanism of Action of (R)-BRD9500

The potent biological effects are associated with the (R)-enantiomer of BRD9500. It is a selective inhibitor of phosphodiesterase 3A (PDE3A) and phosphodiesterase 3B (PDE3B).[2][3][4] The primary mechanism of its antitumor activity involves the induction of a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[3][6] This ternary complex formation is cytotoxic to cancer cells that express both PDE3A and SLFN12, making these two proteins predictive biomarkers for the compound's efficacy.[6]

Quantitative Biological Data for (R)-BRD9500

| Assay | Target/Cell Line | Value | Reference |

| IC50 | PDE3A | 10 nM | [2][3][4] |

| IC50 | PDE3B | 27 nM | [2][3][4] |

| EC50 | SK-MEL-3 (melanoma cell line) | 1 nM | [3] |

| EC50 | HeLa (cervical cancer cell line) | 1.6 nM | [3] |

Signaling Pathway of (R)-BRD9500

The binding of (R)-BRD9500 to PDE3A induces a conformational change that promotes its association with SLFN12. This trimeric complex leads to the activation of SLFN12's latent cytotoxic activity, ultimately resulting in cancer cell death.

Caption: Signaling pathway of (R)-BRD9500 leading to cancer cell death.

Experimental Protocols

Cell Viability Assay

A common method to determine the EC50 of (R)-BRD9500 in cancer cell lines is a luminescence-based cell viability assay.

-

Cell Plating: Seed cancer cells (e.g., SK-MEL-3 or HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of (R)-BRD9500 and the negative control, this compound. Add the compounds to the respective wells. Include a DMSO-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Lysis and Reagent Addition: Add a reagent that lyses the cells and contains a substrate for a constitutively expressed enzyme (e.g., luciferase).

-

Signal Measurement: Measure the luminescence signal, which is proportional to the number of viable cells.

-

Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction

This protocol is used to confirm that (R)-BRD9500 stabilizes the interaction between PDE3A and SLFN12 in cells.[3]

-

Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with (R)-BRD9500, this compound (as a negative control), or DMSO for a specified time (e.g., 8 hours).[3]

-

Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the proteins of interest (e.g., PDE3A) that is conjugated to magnetic or agarose beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both PDE3A and SLFN12 to detect the co-immunoprecipitated protein.

Caption: Workflow for a cell viability experiment.

Conclusion

References

- 1. This compound | 异构体 | MCE [medchemexpress.cn]

- 2. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRD9500 | PDE3 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 5. medkoo.com [medkoo.com]

- 6. cancer-research-network.com [cancer-research-network.com]

The (S)-Enantiomer of BRD9500: An In-Depth Technical Guide to its Mechanism of Action as an Inactive Control in PDE3A-SLFN12 Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-BRD9500 is the inactive enantiomer of the potent, orally active phosphodiesterase 3 (PDE3) inhibitor, (R)-BRD9500. While the racemate, BRD9500, demonstrates significant antitumor activity, this effect is driven by the (R)-enantiomer. The primary mechanism of action involves the (R)-enantiomer acting as a "molecular glue" to induce a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12), leading to cancer cell death. In contrast, this compound exhibits significantly reduced or no activity in this process and serves as a crucial negative control in experimental settings to validate the stereospecificity of this unique anti-cancer mechanism. This guide details the mechanism of the active enantiomer to provide a clear context for the role of this compound as an inactive control.

Core Mechanism of Action: The Role of the Active (R)-Enantiomer

The anti-cancer activity of BRD9500 is not due to the canonical inhibition of PDE3's phosphodiesterase activity alone but rather from a neomorphic function induced by the active (R)-enantiomer. This involves the formation of a cytotoxic protein complex.

Target Engagement and Molecular Gl gluing

(R)-BRD9500 selectively binds to PDE3A and, to a lesser extent, PDE3B.[1][2][3][4][5] This binding event induces a conformational change in PDE3A, creating a novel interface for the recruitment of SLFN12.[1][2][3] This induced proximity and stabilization of the PDE3A-SLFN12 complex is the cornerstone of its cytotoxic effect.[1][3] This "molecular glue" mechanism is distinct from traditional enzyme inhibition.

SLFN12-Dependent Cell Death

The formation of the PDE3A-SLFN12 complex leads to a downstream cascade resulting in cancer cell apoptosis.[1] The expression of both PDE3A and SLFN12 has been identified as a predictive biomarker for sensitivity to this class of molecules.[2][5] Cell lines with high expression of both proteins are susceptible to BRD9500-induced cell death, while cells lacking either protein are resistant.

Stereospecificity of Action

Crucially, the induction of the PDE3A-SLFN12 interaction and subsequent cell killing is a stereospecific event. The structure-activity relationship (SAR) studies for this class of compounds have demonstrated that the (R)-enantiomers are consistently more potent. This compound, being the mirror image, does not fit into the binding pocket in a way that can effectively bridge the interaction between PDE3A and SLFN12. Consequently, it is largely inactive and is appropriately used as a negative experimental control.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key mechanistic steps and experimental validation processes.

References

- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

(S)-BRD9500 as a Negative Control for BRD9500: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (S)-BRD9500 as a negative control for its active enantiomer, BRD9500 (also known as (R)-30). BRD9500 is a potent and orally active inhibitor of phosphodiesterase 3 (PDE3) that exhibits antitumor activity by inducing a novel protein-protein interaction. Understanding the stereospecificity of this activity is crucial for rigorous experimental design and interpretation. This guide details the mechanism of action, comparative activity, and detailed experimental protocols for utilizing this compound as a negative control in biochemical and cellular assays.

Introduction: The Stereospecific Action of BRD9500

BRD9500 is a small molecule that has been identified as a potent inhibitor of PDE3A and PDE3B, with IC50 values of 10 nM and 27 nM, respectively[1]. Its antitumor effect, however, is not solely dependent on the inhibition of phosphodiesterase activity. BRD9500 functions as a "molecular glue," inducing a neomorphic interaction between PDE3A and Schlafen family member 12 (SLFN12)[2]. This induced protein-protein interaction is the primary driver of the cytotoxic effects observed in cancer cells that co-express high levels of both PDE3A and SLFN12[2]. The activity of BRD9500 is stereospecific, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer[2]. This stereoselectivity makes this compound an ideal negative control for dissecting the specific effects of BRD9500-mediated PDE3A-SLFN12 complex formation.

Mechanism of Action: A Molecular Glue Approach

BRD9500 and its analogs induce a conformational change in PDE3A, creating a novel binding surface for SLFN12. The formation of this ternary complex (PDE3A-BRD9500-SLFN12) leads to the dephosphorylation and subsequent activation of the latent RNase activity of SLFN12. Activated SLFN12 then mediates the degradation of specific tRNAs, leading to inhibition of protein synthesis and ultimately, apoptosis in susceptible cancer cells.

BRD9500-induced PDE3A-SLFN12 signaling pathway.

Data Presentation: (R)-BRD9500 vs. This compound

Table 1: Comparative Activity of BRD9500 Enantiomers

| Compound | Target/Assay | Activity | Reference |

| BRD9500 ((R)-enantiomer) | PDE3A (biochemical) | IC50 = 10 nM | [1] |

| PDE3B (biochemical) | IC50 = 27 nM | [1] | |

| SK-MEL-3 cell viability | EC50 = 1 nM | [3] | |

| HeLa cell viability | EC50 = 1.6 nM | [3] | |

| This compound | PDE3A/Cellular Assays | Significantly less active to inactive | Based on[2] and commercial availability as a negative control. |

Experimental Protocols

PDE3A Biochemical Assay (Fluorescence Polarization)

This protocol is adapted from the IMAP® (Immobilized Metal Affinity-based Phosphodiesterase) assay, a fluorescence polarization (FP)-based method.

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by PDE3A. The product, fluorescently labeled AMP, binds to a large nanoparticle-based binding agent, causing a change in the polarization of the emitted light.

Workflow for the PDE3A Fluorescence Polarization Assay.

Materials:

-

Recombinant human PDE3A

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

IMAP Binding System (e.g., from Molecular Devices)

-

Assay Buffer: 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.1% BSA, 0.05% NaN₃

-

(R)-BRD9500 and this compound dissolved in DMSO

-

384-well, low-volume, black microplates

Procedure:

-

Prepare serial dilutions of (R)-BRD9500 and this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add 5 µL of diluted PDE3A enzyme to each well.

-

Initiate the reaction by adding 10 µL of FAM-cAMP substrate to each well. The final concentration of substrate should be at or below the Km for PDE3A.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Stop the reaction by adding 60 µL of the IMAP Binding Solution.

-

Incubate for at least 60 minutes at room temperature to allow for binding.

-

Measure the fluorescence polarization on a suitable plate reader.

Cellular Co-Immunoprecipitation (Co-IP)

Principle: To determine if BRD9500 induces the interaction between PDE3A and SLFN12 in a cellular context.

Experimental workflow for Co-Immunoprecipitation.

Materials:

-

HeLa cells stably expressing V5-tagged SLFN12

-

(R)-BRD9500 and this compound

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors

-

Anti-PDE3A antibody for immunoprecipitation

-

Anti-V5 antibody for detection of SLFN12

-

Anti-PDE3A antibody for detection

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% NP-40)

Procedure:

-

Seed HeLa-SLFN12-V5 cells and allow them to adhere overnight.

-

Treat cells with 10 µM (R)-BRD9500, 10 µM this compound, or DMSO for 4-8 hours.

-

Wash cells with ice-cold PBS and lyse in Lysis Buffer.

-

Clarify lysates by centrifugation.

-

Incubate a portion of the lysate with anti-PDE3A antibody for 2 hours at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 1 hour.

-

Wash the beads three times with Wash Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using anti-V5 and anti-PDE3A antibodies.

Cell Viability Assay

Principle: To assess the cytotoxic effects of BRD9500 enantiomers on cancer cells expressing PDE3A and SLFN12.

Materials:

-

SK-MEL-3 or HeLa cells

-

(R)-BRD9500 and this compound

-

Cell culture medium

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of (R)-BRD9500 and this compound in cell culture medium.

-

Treat the cells with the compounds for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate EC50 values from the dose-response curves.

In Vivo Xenograft Study

Principle: To evaluate the antitumor efficacy of BRD9500 and the lack thereof with this compound in a mouse model.

Materials:

-

Female immunodeficient mice (e.g., NMRI nude)

-

SK-MEL-3 melanoma cells

-

(R)-BRD9500 and this compound

-

Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

Procedure:

-

Subcutaneously implant SK-MEL-3 cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups: Vehicle, (R)-BRD9500, and this compound.

-

Administer the compounds orally at the desired dose (e.g., 50 mg/kg, once daily).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Continue treatment for a predetermined period (e.g., 2-3 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

Conclusion

The stereospecificity of BRD9500's activity provides a powerful tool for researchers. By using the significantly less active (S)-enantiomer as a negative control, it is possible to confidently attribute the observed biological effects to the specific induction of the PDE3A-SLFN12 complex by the (R)-enantiomer. This rigorous approach is essential for validating on-target activity and for the continued development of molecular glue-type therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of (R)-BRD9500

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-BRD9500 is a potent and orally active small molecule inhibitor of phosphodiesterase 3 (PDE3) with demonstrated anti-tumor activity. Its discovery stemmed from a medicinal chemistry campaign to optimize the lead compound DNMDP, which was identified in a phenotypic screen for its ability to selectively kill cancer cells. (R)-BRD9500 exerts its cytotoxic effect through a novel mechanism of action, acting as a "molecular glue" to induce the formation of a protein complex between PDE3A and Schlafen family member 12 (SLFN12). This induced proximity is believed to activate the latent RNase activity of SLFN12, leading to cell death in cancer cells that co-express high levels of both PDE3A and SLFN12. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of (R)-BRD9500, including detailed experimental protocols and quantitative biological data.

Discovery of (R)-BRD9500: An Optimized PDE3A Modulator

The development of (R)-BRD9500 was initiated from the lead compound 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP).[1] While potent, DNMDP possessed structural liabilities, such as a dialkylanilino group prone to metabolic instability, hindering its progression as a clinical candidate.[1] A structure-activity relationship (SAR) study was undertaken to identify analogs with improved pharmacokinetic properties while maintaining or enhancing cellular activity.[2][3]

The optimization strategy focused on modifying the phenyl ring of the DNMDP scaffold. This led to the synthesis of a series of analogs, culminating in the identification of (R)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, designated as (R)-30 or BRD9500.[1] This compound demonstrated potent and selective inhibition of PDE3A and PDE3B and exhibited significant anti-proliferative effects in cancer cell lines with high expression of PDE3A and SLFN12.[1][3]

Quantitative Biological Data

The biological activity of (R)-BRD9500 and its precursor, DNMDP, has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Compound | Target | IC50 (nM)[3][4] |

| (R)-BRD9500 | PDE3A | 10 |

| PDE3B | 27 | |

| DNMDP | PDE3A | Not Reported |

| PDE3B | Not Reported |

Table 1: In Vitro Inhibitory Activity

| Compound | Cell Line | EC50 (nM)[3] |

| (R)-BRD9500 | SK-MEL-3 | 1 |

| HeLa | 1.6 | |

| DNMDP | HeLa | 10 |

Table 2: Cellular Potency

| Parameter | Value |

| Mouse Plasma Levels (i.v.) | High levels observed after 1 mg/kg dosing |

| Mouse Plasma Levels (p.o.) | High levels observed after 2 mg/kg dosing |

| In Vivo Efficacy | Inhibits SK-MEL-3 melanoma growth in mice at 10, 20, and 50 mg/kg (orally)[3] |

Table 3: In Vivo Pharmacokinetic and Efficacy Data

Synthesis of (R)-BRD9500

The synthesis of (R)-BRD9500 is achieved through a multi-step process starting from commercially available materials. The key steps involve the formation of the dihydropyridazinone core followed by the introduction of the substituted phenyl moiety. The final step is the chiral separation of the racemic mixture to yield the active (R)-enantiomer.

Synthetic Scheme

Caption: Synthetic overview for (R)-BRD9500.

Detailed Experimental Protocols

Synthesis of (R,S)-6-(3,4-difluorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (29): To a solution of 3,4-difluoropropiophenone in a suitable solvent, add ethyl bromoacetate and a base (e.g., sodium ethoxide). The reaction mixture is stirred at room temperature until the alkylation is complete. Following workup and purification, the resulting intermediate is condensed with hydrazine hydrate in a protic solvent like ethanol under reflux conditions to yield the racemic dihydropyridazinone (29).

Synthesis of (R,S)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (30): A mixture of (R,S)-6-(3,4-difluorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (29) and morpholine is heated in a suitable solvent (e.g., DMSO) at an elevated temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and the product is isolated by precipitation or extraction, followed by purification to give the racemic compound (30).

Chiral Separation of (R)-BRD9500: The racemic mixture of (30) is subjected to chiral supercritical fluid chromatography (SFC) using a suitable chiral stationary phase to separate the two enantiomers. The fraction corresponding to the active (R)-enantiomer, (R)-BRD9500, is collected. The absolute stereochemistry was confirmed by reductive removal of the fluorine atom from the active enantiomer to yield a known compound.[1]

Mechanism of Action: The PDE3A-SLFN12 Molecular Glue

(R)-BRD9500 induces cancer cell death through a unique "molecular glue" mechanism.[5][6] It binds to PDE3A, inducing a conformational change that promotes the formation of a stable ternary complex with SLFN12.[1] This induced proximity is thought to allosterically activate the latent endoribonuclease (RNase) activity of SLFN12, leading to the degradation of specific RNA molecules within the cell and ultimately triggering apoptosis.[5][6] The cytotoxic effect is therefore dependent on the co-expression of both PDE3A and SLFN12 in cancer cells.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of (R)-BRD9500.

Conclusion

(R)-BRD9500 represents a promising new class of anti-cancer agent with a novel mechanism of action. Its development from the lead compound DNMDP through a focused medicinal chemistry effort has resulted in a potent and orally bioavailable molecule with in vivo efficacy. The unique "molecular glue" concept, inducing a gain-of-function in the PDE3A-SLFN12 complex, opens up new avenues for therapeutic intervention in cancers that are dependent on these two proteins. Further research into the downstream effects of SLFN12 activation and the identification of additional cancer types susceptible to this therapeutic strategy are warranted. This guide provides the foundational knowledge for researchers and drug developers to further explore the potential of (R)-BRD9500 and related compounds.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. prepchem.com [prepchem.com]

- 3. 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | C15H20N4O3 | CID 2874250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]

- 5. 3,4-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

Unraveling the Stereochemical Basis for the Biological Inactivity of (S)-BRD9500: A Technical Guide

For Immediate Release

CAMBRIDGE, MA – December 8, 2025 – In the realm of targeted cancer therapy, the development of potent and selective molecules is paramount. BRD9500 has emerged as a promising orally active inhibitor of phosphodiesterase 3 (PDE3), demonstrating significant antitumor activity. This technical guide provides an in-depth analysis of the stereochemical nuances that govern the biological activity of BRD9500, with a specific focus on elucidating the reasons behind the biological inactivity of its (S)-enantiomer. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology.

BRD9500 exerts its therapeutic effect through a novel mechanism of action that involves the induction of a protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12). The formation of this complex is ultimately responsible for the cytotoxic effects observed in cancer cells. However, the therapeutic efficacy of BRD9500 is exclusively attributed to its (R)-enantiomer. The (S)-enantiomer, in stark contrast, is biologically inactive. This guide will dissect the experimental evidence that underscores this stereospecificity.

Core Concepts: Stereochemistry and Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. In the case of BRD9500, the chiral center dictates the molecule's ability to effectively bind to its target, PDE3A, and induce the subsequent formation of the PDE3A-SLFN12 complex.

Quantitative Analysis of BRD9500 Enantiomers

The following table summarizes the key quantitative data that highlights the stark difference in biological activity between the (R) and (S) enantiomers of BRD9500 and its parent compound, DNMDP. The activity of BRD9500 is attributed to the (R)-enantiomer, which is also designated as compound (R)-30 in the primary literature. While direct quantitative data for the (S)-enantiomer of BRD9500 is not explicitly detailed in the primary publication, the general observation is that (R)-enantiomers in this chemical series are consistently more potent. The data for the enantiomers of the parent compound, DNMDP, further solidifies the stereochemical requirement for activity.

| Compound | Target/Assay | IC50/EC50 | Reference |

| (R)-BRD9500 ((R)-30) | PDE3A | 10 nM | [1] |

| PDE3B | 27 nM | [1] | |

| HeLa Cell Viability | 1.6 nM | [1] | |

| SK-MEL-3 Cell Viability | 1.0 nM | [1] | |

| (S)-DNMDP (Parent Compound) | Cytotoxicity | Inactive | |

| PDE3A Binding | Does not compete with (R)-DNMDP |

Experimental Protocols

The determination of the biological activity of the BRD9500 enantiomers relies on two key experimental assays: a biochemical assay to measure PDE3 inhibition and a cell-based assay to assess cytotoxicity.

PDE3A/B Biochemical Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against PDE3A and PDE3B enzymes.

Methodology:

-

Recombinant human PDE3A and PDE3B enzymes are used.

-

The assay is performed in a buffer containing Tris-HCl, MgCl₂, and a fluorescently labeled cAMP substrate.

-

Compounds are serially diluted in DMSO and added to the enzyme reaction mixture.

-

The reaction is initiated by the addition of the cAMP substrate.

-

Following incubation at room temperature, the reaction is terminated by the addition of a solution containing a competing, non-fluorescent nucleotide.

-

The amount of hydrolyzed substrate is quantified by measuring the fluorescence polarization.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Viability Assay

Objective: To assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., HeLa, SK-MEL-3) are seeded in 96-well plates and allowed to adhere overnight.

-

Compounds are serially diluted and added to the cells.

-

The cells are incubated with the compounds for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a commercially available reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

EC50 values are determined by plotting the percentage of viable cells against the compound concentration and fitting the data to a dose-response curve.

Visualization of the Mechanism and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: Stereoselective mechanism of BRD9500.

Figure 2: Workflow for evaluating enantiomer activity.

The Structural Basis of Inactivity

The profound difference in activity between the (R) and (S) enantiomers of BRD9500 strongly suggests that the stereocenter is critical for the molecule's interaction with the binding pocket of PDE3A. While a co-crystal structure of BRD9500 bound to PDE3A is not publicly available, the experimental data supports a model where the specific three-dimensional arrangement of the substituents around the chiral center of (R)-BRD9500 allows for optimal contacts within the PDE3A binding site. These interactions are likely a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Conversely, the mirror-image configuration of this compound is hypothesized to result in a steric clash or a suboptimal orientation within the binding pocket, preventing the high-affinity interaction necessary to induce the conformational change in PDE3A that promotes its association with SLFN12. This lack of effective binding is the primary reason for the biological inactivity of the (S)-enantiomer. The data from the parent compound, DNMDP, where the (S)-enantiomer fails to compete with the active (R)-enantiomer for PDE3A binding, provides strong evidence for this hypothesis.

Conclusion

The biological activity of BRD9500 is exquisitely dependent on its stereochemistry. The (R)-enantiomer is a potent inhibitor of PDE3 and a powerful inducer of the cancer cell-killing PDE3A-SLFN12 complex.[1] In contrast, the (S)-enantiomer is biologically inactive due to its inability to effectively bind to PDE3A. This stereospecificity underscores the importance of chirality in drug design and highlights the precise molecular recognition events that govern the therapeutic efficacy of targeted agents. Future drug development efforts focused on this scaffold should prioritize the synthesis of the pure (R)-enantiomer to maximize therapeutic potential and minimize off-target effects that could arise from the administration of a racemic mixture.

References

The Role of (S)-BRD9500 in PDE3A Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of (S)-BRD9500 in the modulation of Phosphodiesterase 3A (PDE3A). It covers the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: A Molecular Glue for Targeted Cell Death

This compound is a potent and orally active inhibitor of phosphodiesterase 3 (PDE3), with a nuanced mechanism that extends beyond simple enzymatic inhibition. It functions as a "molecular glue," inducing a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[1][2] This induced proximity is the cornerstone of its cytotoxic effects in specific cancer cell lines.

The canonical function of PDE3A is the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[3] However, the cell-killing effect of this compound is independent of this phosphodiesterase activity. In fact, other potent PDE3 inhibitors that do not induce the PDE3A-SLFN12 interaction are not cytotoxic.

The formation of the PDE3A-SLFN12 complex leads to the activation of SLFN12's latent ribonuclease activity. This, in turn, is believed to disrupt cellular processes, ultimately leading to apoptosis in cancer cells that co-express high levels of both PDE3A and SLFN12.[1] Therefore, the expression levels of these two proteins serve as predictive biomarkers for sensitivity to this compound.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound in various assays.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) |

| PDE3A | 10 |

| PDE3B | 27 |

Data sourced from multiple studies.[4][5]

Table 2: Cellular Potency

| Cell Line | Assay | EC50 (nM) |

| SK-MEL-3 (Melanoma) | Viability | 1 |

| HeLa (Cervical Cancer) | Viability | 1.6 |

Data reflects the cytotoxic effect of this compound on cancer cell lines with high PDE3A and SLFN12 expression.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and PDE3A modulation.

In Vitro PDE3A Enzymatic Assay (Fluorescence Polarization)

This protocol is adapted from commercially available PDE3A assay kits and is designed to measure the inhibitory activity of compounds like this compound on PDE3A.

Materials:

-

Recombinant human PDE3A enzyme

-

FAM-labeled cAMP substrate

-

PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/ml BSA)

-

Binding Agent (phosphate-binding nanoparticles)

-

This compound and other test compounds

-

384-well black, low-volume plates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reagent Preparation:

-

Dilute the FAM-labeled cAMP substrate to the working concentration (e.g., 100 nM) in PDE Assay Buffer.

-

Dilute the recombinant PDE3A enzyme to the working concentration (e.g., 0.5 ng/µL) in cold PDE Assay Buffer. The optimal concentration should be determined empirically.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted compound solution to the appropriate wells.

-

For positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of PDE Assay Buffer with the corresponding DMSO concentration.

-

Add 10 µL of the diluted PDE3A enzyme solution to all wells except the negative control wells. Add 10 µL of PDE Assay Buffer to the negative control wells.

-

Initiate the reaction by adding 10 µL of the diluted FAM-labeled cAMP substrate solution to all wells. The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Reaction Termination and Detection:

-

Prepare the Binding Agent solution according to the manufacturer's instructions.

-

Stop the enzymatic reaction by adding 25 µL of the diluted Binding Agent solution to all wells.

-

Incubate the plate at room temperature for 30 minutes in the dark.

-

Read the fluorescence polarization on a plate reader (Excitation: ~485 nm, Emission: ~525 nm for FAM).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

HeLa Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound on HeLa cells.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear plates

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation of PDE3A and SLFN12

This protocol details the procedure to detect the this compound-induced interaction between PDE3A and SLFN12 in cells.

Materials:

-

HeLa cells (can be transfected with V5-tagged SLFN12)

-

This compound

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Anti-PDE3A antibody

-

Anti-V5 antibody (for tagged SLFN12)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 1x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis:

-

Treat HeLa cells (expressing V5-SLFN12) with 10 µM this compound or a vehicle control for 8 hours.

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-PDE3A antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer.

-

-

Elution:

-

After the final wash, remove all residual buffer and resuspend the beads in 2x Laemmli sample buffer.

-

Boil the samples at 95°C for 5-10 minutes to elute the protein complexes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-V5 antibody to detect the co-immunoprecipitated SLFN12.

-

The presence of a band corresponding to V5-SLFN12 in the this compound-treated sample indicates an interaction with PDE3A.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for studying this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

Unraveling the Stereochemistry of BRD9500: A Technical Guide to its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD9500 has emerged as a promising orally active small molecule with potent anti-tumor activity. Its mechanism of action involves the inhibition of phosphodiesterase 3A (PDE3A), leading to the induction of a cytotoxic complex with Schlafen family member 12 (SLFN12). This technical guide provides an in-depth exploration of the stereochemistry of BRD9500, a critical aspect influencing its pharmacological activity. As with many chiral molecules, the biological effects of BRD9500 are exquisitely dependent on its three-dimensional arrangement, with one enantiomer exhibiting the desired therapeutic activity while the other is largely inactive. This document will detail the quantitative differences between the BRD9500 isomers, provide comprehensive experimental protocols for their analysis, and visualize the key pathways and workflows involved in understanding their stereoselective action.

Data Presentation: Quantitative Comparison of BRD9500 Isomers

The profound impact of stereochemistry on the biological activity of BRD9500 is clearly demonstrated by the significant differences in potency between its (R) and (S) enantiomers. BRD9500 is the (R)-enantiomer and is the biologically active form of the molecule. The (S)-enantiomer serves as a crucial negative control in experimental settings.

| Parameter | (R)-BRD9500 | (S)-BRD9500 | Reference |

| PDE3A Inhibition (IC50) | 10 nM | Not reported, presumed much higher | [1] |

| PDE3B Inhibition (IC50) | 27 nM | Not reported, presumed much higher | [1] |

| HeLa Cell Viability (EC50) | 1.6 nM | > 1000 nM | [1] |

| SK-MEL-3 Cell Viability (EC50) | 1.0 nM | Not reported, presumed much higher | [2] |

Experimental Protocols

A thorough understanding of the stereochemistry of BRD9500 relies on robust experimental methodologies for the separation of its enantiomers and the characterization of their differential activities.

Chiral Separation of BRD9500 Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of the (R) and (S) enantiomers of BRD9500 is essential for their individual characterization. While a specific, detailed protocol for BRD9500 is not publicly available, a general approach for the chiral method development of pyridazinone enantiomers can be outlined. The process is empirical and involves screening various chiral stationary phases (CSPs) and mobile phases to achieve optimal separation.

General Protocol for Chiral HPLC Method Development:

-

Column Screening: A selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.) and Pirkle-type columns are screened. These columns offer a wide range of chiral recognition mechanisms.

-

Mobile Phase Screening:

-

Normal Phase: Typically, mixtures of hexane or heptane with a polar modifier such as isopropanol (IPA) or ethanol are used. An acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape.

-

Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol are employed.

-

-

Optimization: Once a column and mobile phase system show promise for separation, parameters such as the ratio of mobile phase components, flow rate, and column temperature are optimized to achieve baseline resolution (Rs > 1.5) and suitable retention times.

-

Detection: A UV detector is typically used for detection at a wavelength where the compound exhibits strong absorbance.

Enantioselective Synthesis of (R)-BRD9500

The synthesis of the active (R)-enantiomer in high enantiomeric excess is crucial for its development as a therapeutic agent. While a detailed, step-by-step synthesis protocol for (R)-BRD9500 is proprietary, the general principles of enantioselective synthesis of chiral pyridazinones can be described. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Conceptual Approach for Enantioselective Synthesis:

One potential strategy involves an asymmetric Michael addition reaction to a prochiral precursor, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand. This key step would establish the chiral center with the desired (R)-configuration. Subsequent cyclization and functional group manipulations would then lead to the final (R)-BRD9500 product.

PDE3A Enzymatic Activity Assay

To quantify the inhibitory potency of each BRD9500 isomer on its primary target, a PDE3A enzymatic assay is performed.

Protocol Outline:

-

Reaction Setup: The assay is typically conducted in a 96-well plate format. Each well contains recombinant human PDE3A enzyme, a fluorescently labeled cAMP substrate, and the test compound (either (R)- or this compound) at various concentrations.

-

Incubation: The reaction mixture is incubated at room temperature to allow the enzyme to hydrolyze the cAMP substrate.

-

Detection: The amount of hydrolyzed substrate is quantified using a fluorescence polarization (FP) or other suitable detection method. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell Viability Assay

The differential cytotoxic effects of the BRD9500 isomers on cancer cell lines are assessed using a cell viability assay.

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., HeLa or SK-MEL-3) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of either (R)-BRD9500 or this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The EC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the data on a dose-response curve.

Co-Immunoprecipitation (Co-IP) of PDE3A-SLFN12 Complex

This assay is crucial for demonstrating the mechanism of action of BRD9500, which involves the induced interaction between PDE3A and SLFN12.

Protocol Outline:

-

Cell Lysis: HeLa cells are treated with the active (R)-BRD9500, the inactive this compound (as a negative control), or a vehicle control. Following treatment, the cells are lysed to release cellular proteins.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for PDE3A. The antibody-protein complexes are then captured using protein A/G-conjugated beads.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both PDE3A and SLFN12 to detect the presence of the co-immunoprecipitated complex.

Mandatory Visualizations

References

(S)-BRD9500: A Technical Guide to a Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-BRD9500, a potent and selective modulator of phosphodiesterase 3A (PDE3A). It details the compound's chemical properties, its unique mechanism of action in inducing cancer cell death, and relevant experimental protocols for its investigation.

Compound Profile: this compound

This compound is the (S)-enantiomer of the potent PDE3A modulator, BRD9500. While the (R)-enantiomer is the active form for inducing the cytotoxic effects described below, this compound serves as an essential experimental control.[1]

| Property | Value | Reference |

| CAS Number | 1630760-76-7 | [1] |

| Molecular Formula | C₁₅H₁₈FN₃O₂ | [1][2] |

| Molecular Weight | 291.33 g/mol | [1][3] |

Mechanism of Action: A Molecular Glue Approach to Cancer Therapy

BRD9500 represents a novel class of anti-cancer compounds that function as "molecular glues."[4][5] Unlike traditional enzyme inhibitors, BRD9500 induces a cytotoxic effect by promoting a new protein-protein interaction. The core of its mechanism lies in its ability to induce the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[6][7][8][9] This induced proximity is essential for the targeted killing of cancer cells that co-express both PDE3A and SLFN12.[6][8]

The formation of the PDE3A-SLFN12 complex, stabilized by BRD9500, is believed to activate the latent RNase activity of SLFN12.[5][7] This activation leads to a cascade of downstream events, including the inhibition of protein synthesis and ultimately, apoptosis in susceptible cancer cells.[4][5] It is crucial to note that the enzymatic inhibition of PDE3A by BRD9500 is not the primary driver of its cytotoxic effects.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of BRD9500.

Table 1: In Vitro Inhibitory and Cytotoxic Activity

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | PDE3A | 10 nM | [10][11][12] |

| IC₅₀ | PDE3B | 27 nM | [10][11][12] |

| EC₅₀ (Cell Viability) | SK-MEL-3 | 1 nM | [10] |

| EC₅₀ (Cell Viability) | HeLa | 1.6 nM | [10] |

Table 2: In Vivo Efficacy in SK-MEL-3 Xenograft Model

| Dosage | Administration Route | Dosing Schedule | Outcome | Reference |

| 10 mg/kg | Oral | Twice Daily (2QD) | Tumor Growth Inhibition | [10] |

| 20 mg/kg | Oral | Twice Daily (2QD) | Tumor Growth Inhibition | [10] |

| 50 mg/kg | Oral | Once Daily (QD) | Strongest Antitumor Activity | [10] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound and its active enantiomer.

Co-Immunoprecipitation of PDE3A-SLFN12 Complex

This protocol is designed to detect the BRD9500-induced interaction between PDE3A and SLFN12.

Materials:

-

HeLa cells

-

BRD9500

-

Cell lysis buffer (e.g., RIPA buffer)

-

Anti-PDE3A antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-V5 or Anti-SLFN12 antibody for Western blotting

Procedure:

-

Cell Treatment: Culture HeLa cells to 70-80% confluency. Treat cells with 10 µM BRD9500 or vehicle control (DMSO) for 8 hours.[10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear cell lysates with Protein A/G magnetic beads.

-

Incubate the pre-cleared lysate with an anti-PDE3A antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.

-

-

Washes: Pellet the beads using a magnetic rack and wash multiple times with wash buffer to remove non-specific binding.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-V5 (if using V5-tagged SLFN12) or anti-SLFN12 antibody to detect the co-immunoprecipitated protein.[10]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BRD9500 - MedChem Express [bioscience.co.uk]

- 3. medkoo.com [medkoo.com]

- 4. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-Human Dose-Escalation Study of the First-in-Class PDE3A–SLFN12 Complex Inducer BAY 2666605 in Patients with Advanced Solid Tumors Coexpressing SLFN12 and PDE3A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]

- 8. e-century.us [e-century.us]

- 9. Publication: Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [helixbiostructures.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]

A Technical Guide to (S)-BRD9500 for Research Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing (S)-BRD9500 and its racemic form, BRD9500, in their research. This document provides detailed information on procurement, key quantitative data, experimental protocols, and the underlying signaling pathways.

Procurement of this compound and BRD9500

For research purposes, this compound and its racemate, BRD9500, can be acquired from various specialized chemical suppliers. It is crucial to distinguish between the specific S-enantiomer and the racemic mixture, as their properties and applications may differ.

This compound , often utilized as an experimental control, is available from suppliers such as MedchemExpress .[1]

BRD9500 (Racemic) is more widely available and can be purchased from several vendors, including:

-

Cambridge Bioscience (as a distributor for MedChem Express)[4]

-

Probechem Biochemicals [5]

-

MedKoo Biosciences (note: may be available through custom synthesis if not in stock)[6]

-

Immunomart (under the TargetMol brand)[7]

Researchers should always request a certificate of analysis from the supplier to verify the identity, purity, and quality of the compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for BRD9500, the racemic mixture. This information is essential for experimental design and data interpretation.

Table 1: In Vitro Potency and Efficacy

| Parameter | Target/Cell Line | Value (nM) |

| IC₅₀ | PDE3A | 10[2][4][5][7][8][9] |

| PDE3B | 27[2][4][5][7][8][9] | |

| EC₅₀ | SK-MEL-3 (Melanoma) | 1[2][6] |

| HeLa (Cervical Cancer) | 1.6[2] |

Table 2: Physicochemical and Storage Information

| Property | Value |

| Molecular Formula | C₁₅H₁₈FN₃O₂[4][6][7] |

| Molecular Weight | 291.33 g/mol [5][6][7] |

| Purity | >98% to 99.46%[2][4][6] |

| Solubility | Soluble in DMSO[5][6] |

| Storage (Solid) | -20°C (long-term) or 0-4°C (short-term)[5][6] |

| Storage (Stock Solution) | -80°C (up to 6 months) or -20°C (up to 1 month)[1][2] |

Signaling Pathway of BRD9500

BRD9500 is a phosphodiesterase 3 (PDE3) inhibitor that exerts its anti-cancer effects through a novel mechanism of action. It functions as a "molecular glue," inducing the formation of a protein complex between PDE3A and Schlafen family member 12 (SLFN12).[8][9] The formation of this PDE3A-SLFN12 complex activates the latent RNase activity of SLFN12. This activation is the critical step for the compound's cytotoxic effects. The expression levels of both PDE3A and SLFN12 can serve as predictive biomarkers for cellular sensitivity to BRD9500.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving BRD9500.

Co-Immunoprecipitation to Detect PDE3A-SLFN12 Interaction

This protocol is designed to verify that BRD9500 induces the interaction between PDE3A and SLFN12 in a cellular context.

Materials:

-

HeLa cells (or another sensitive cell line)

-

This compound or BRD9500

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-PDE3A antibody for immunoprecipitation

-

Anti-SLFN12 or anti-V5 antibody (if using V5-tagged SLFN12) for Western blotting

-

Protein A/G magnetic beads

-

Wash buffers and SDS-PAGE reagents

Procedure:

-

Cell Treatment: Culture HeLa cells to 70-80% confluency. Treat the cells with 10 µM BRD9500 or DMSO (vehicle control) for 8 hours.[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.

-

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binding proteins.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-SLFN12 (or anti-V5) antibody to detect co-immunoprecipitated SLFN12.

-

In Vivo Xenograft Model for Efficacy Testing

This protocol describes an in vivo study to assess the anti-tumor activity of BRD9500 in a mouse xenograft model.

Materials:

-

Female NMRI nude mice

-

SK-MEL-3 melanoma cells

-

BRD9500

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

Procedure:

-

Tumor Implantation: Subcutaneously implant SK-MEL-3 melanoma cells into the flanks of the mice. Allow the tumors to grow to a palpable size.

-

Compound Formulation: Prepare BRD9500 in the appropriate vehicle for oral administration. MedchemExpress provides several formulation protocols.[2] For example, a solution of ≥ 2.5 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

-

Dosing and Administration:

-

Randomize the mice into different treatment groups (e.g., vehicle control, 10 mg/kg, 20 mg/kg, 50 mg/kg BRD9500).

-

Administer BRD9500 orally. A suggested dosing regimen is twice daily (2QD) for 10 and 20 mg/kg doses, and once per day (QD) for the 50 mg/kg dose.[2]

-

-

Monitoring:

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

Monitor the general health of the animals.

-

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). The strongest anti-tumor activity has been reported at the 50 mg/kg dose.[2]

This technical guide provides a solid foundation for researchers to design and execute experiments with this compound and its racemate. By understanding its procurement, quantitative characteristics, mechanism of action, and relevant experimental protocols, scientists can effectively explore the therapeutic potential of this novel anti-cancer agent.

References

- 1. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Publication: Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [helixbiostructures.com]

- 3. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]

- 4. e-century.us [e-century.us]

- 5. benchchem.com [benchchem.com]

- 6. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]

(S)-BRD9500: A Technical Guide to Safety and Handling for Research Professionals

Introduction: (S)-BRD9500 is the (S)-enantiomer of BRD9500, an orally active and potent phosphodiesterase 3 (PDE3) inhibitor. BRD9500 has demonstrated antitumor activity by selectively inhibiting PDE3A and PDE3B, leading to the stabilization of the PDE3A-SLFN12 protein complex, which in turn induces cancer cell death. This document provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound to ensure its safe and effective use in a research setting.

Chemical and Physical Properties

This compound is the isomeric counterpart to (R)-BRD9500 and is often used as an experimental control.[1] The racemate, BRD9500, has a molecular weight of 291.33 g/mol and a chemical formula of C15H18FN3O2.[2][3]

| Identifier | Value |

| IUPAC Name | (S)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one |

| CAS Number | 1630760-76-7 |

| Molecular Formula | C15H18FN3O2 |

| Molecular Weight | 291.33 |

| Appearance | Solid powder |

Safety Data and Handling

This section summarizes the crucial safety information for handling this compound. Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before use.

Hazard Identification

While specific toxicity data for this compound is limited, general precautions should be taken as with any research chemical. Potential health effects may include:

-

Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[4]

-

Skin Contact: May be harmful if absorbed through the skin and may cause irritation.[4]

-

Eye Contact: May cause eye irritation.[4]

-

Ingestion: May be harmful if swallowed.[4]

Symptoms of exposure could include weakness and convulsions.[4]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

| Protection Type | Specification |

| Respiratory Protection | For nuisance-level dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[4] |

| Hand Protection | Handle with appropriate chemical-resistant gloves.[4] |

| Eye Protection | Use safety glasses with side-shields conforming to EN166.[4] |

| Body Protection | Wear a lab coat or other protective clothing as appropriate for the experimental conditions.[4] |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure safety.

| Condition | Recommendation |

| Handling | Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use in a well-ventilated area.[4] |

| Storage (Solid) | Store in a dry, dark environment. Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C.[2] |

| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5][6] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Wash off with soap and plenty of water.[4] |

| Eye Contact | Flush eyes with water as a precaution.[4] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Spills and Accidental Release

In case of a spill, use personal protective equipment. For small spills, sweep up the material and place it in a suitable container for disposal. For large spills, shovel the material into a suitable container for disposal according to local regulations. Avoid allowing the product to enter drains.[4]

Experimental Protocols

In Vitro Solubility and Stock Solution Preparation

This compound is soluble in DMSO.[2] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 50 mg/mL (171.63 mM), which may require sonication to fully dissolve.[6]

| Solvent | Maximum Concentration |

| DMSO | 50 mg/mL (171.63 mM) |

When preparing stock solutions, it is recommended to aliquot and store them to prevent degradation from repeated freeze-thaw cycles.[5]

In Vivo Formulation and Administration

For in vivo studies, BRD9500 has been successfully formulated for oral administration in mice.[5][7] The following protocols can be used to prepare a solution for in vivo use, with a solubility of at least 2.5 mg/mL (8.58 mM).[5][6]

Protocol 1: Saline-based vehicle

-

Add 10% DMSO by volume.

-

Add 40% PEG300 by volume.

-

Add 5% Tween-80 by volume.

-

Add 45% Saline by volume.

Protocol 2: SBE-β-CD based vehicle

-

Add 10% DMSO by volume.

-

Add 90% of a 20% SBE-β-CD solution in Saline by volume.

Protocol 3: Corn Oil-based vehicle

-

Add 10% DMSO by volume.

-

Add 90% Corn Oil by volume.

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]

Mechanism of Action and Signaling Pathway

BRD9500 functions as a "molecular glue" that stabilizes the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[5][7] This induced protein-protein interaction is cytotoxic to cancer cells that express both proteins. The inhibitory activity of BRD9500 against PDE3A and PDE3B also contributes to its anticancer effects.[5][6][7]

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow

The following diagram illustrates a general workflow for conducting in vivo studies with this compound.

Caption: General workflow for in vivo efficacy studies.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays

A Note on Compound Identity: The compound "(S)-BRD9500" is a stereoisomer of BRD9500, a potent and selective inhibitor of Phosphodiesterase 3 (PDE3) . It is important to distinguish this from inhibitors of Bromodomain-containing protein 9 (BRD9) . This document provides detailed application notes and protocols for both the PDE3 inhibitor BRD9500 and a widely used selective BRD9 inhibitor, I-BRD9 , to ensure clarity and accuracy in experimental design.

Part 1: BRD9500 - A Selective PDE3 Inhibitor

Introduction

BRD9500 is a potent and orally active inhibitor of Phosphodiesterase 3 (PDE3), with IC50 values of 10 nM and 27 nM for PDE3A and PDE3B, respectively[1][2][3][4]. Its mechanism of action in cancer cells is unique; rather than relying solely on the enzymatic inhibition of PDE3, BRD9500 induces a cytotoxic effect by promoting the interaction between PDE3A and Schlafen 12 (SLFN12)[1][2][5][6]. This induced protein-protein interaction is thought to confer a neomorphic activity that leads to cancer cell death[6][7]. The cytotoxic effects of BRD9500 are therefore dependent on the co-expression of both PDE3A and SLFN12 in cancer cells, making these two proteins predictive biomarkers for sensitivity to the compound[2][4]. The (S)-enantiomer, this compound, serves as a negative control in experiments as it is significantly less active[8].

Data Presentation

Table 1: In Vitro Activity of BRD9500

| Parameter | Target/Cell Line | Value | Assay Type | Reference |

| IC50 | PDE3A | 10 nM | Biochemical Assay | [1][2][3][4] |

| IC50 | PDE3B | 27 nM | Biochemical Assay | [1][2][3][4] |

| EC50 | SK-MEL-3 (Melanoma) | 1.3 nM | Cell Viability Assay | [1] |

| EC50 | HeLa (Cervical Cancer) | 1.6 nM | Cell Viability Assay | [1] |

| EC50 | HeLa (S-enantiomer) | >1000 nM | Cell Viability Assay | [8] |

Signaling Pathway

The binding of BRD9500 to PDE3A induces a conformational change that promotes its association with SLFN12. This complex formation is believed to activate the latent RNase activity of SLFN12, leading to tRNA cleavage, inhibition of protein synthesis, and ultimately, apoptosis.

Part 2: I-BRD9 - A Selective BRD9 Inhibitor

Introduction

I-BRD9 is a potent and highly selective chemical probe for the bromodomain of BRD9[9][10]. It exhibits over 700-fold selectivity for BRD9 over the BET (Bromodomain and Extra-Terminal domain) family of proteins and over 200-fold selectivity against the highly homologous BRD7[9][10][11]. BRD9 is a subunit of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF)[12][13]. As an epigenetic "reader," BRD9 recognizes acetylated lysine residues on histones, thereby recruiting the ncBAF complex to chromatin to regulate gene transcription[14]. Dysregulation of BRD9 is implicated in various cancers, including acute myeloid leukemia (AML), prostate cancer, and uterine fibroids, making it a compelling therapeutic target[15][16][17][18]. Inhibition of BRD9 with I-BRD9 has been shown to induce apoptosis, cell cycle arrest, and inhibit proliferation in cancer cells[15][18][19][20].

Data Presentation

Table 2: In Vitro and Cellular Activity of I-BRD9

| Parameter | Target/Cell Line | Value (IC50/pIC50) | Assay Type | Reference |

| pIC50 | BRD9 | 7.3 | Cell-free assay | [9] |

| pIC50 | BRD4 | 5.3 | Cell-free assay | [9] |

| IC50 | HUT78 (T-cell lymphoma) | 79.43 nM | Chemoproteomic competition binding | [9] |

| IC50 | HEK293 (overexpressing NanoLuc-BRD9) | 158.49 nM | NanoBRET assay | [9] |

Signaling Pathways

BRD9, as part of the ncBAF complex, regulates the transcription of genes involved in multiple signaling pathways critical for cancer cell survival and proliferation. Inhibition of BRD9 with I-BRD9 has been shown to impact several of these pathways.

Experimental Protocols for Cell-Based Assays

The following are generalized protocols that can be adapted for use with either BRD9500 or I-BRD9. Specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.

General Experimental Workflow

Protocol 1: Cell Viability Assay (e.g., using CCK-8)

This protocol is designed to determine the effect of the compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa or SK-MEL-3 for BRD9500; MV4-11 or NB4 for I-BRD9)[1][15]

-

Complete cell culture medium

-

96-well cell culture plates

-

BRD9500 or I-BRD9 stock solution (e.g., 10 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of BRD9500 or I-BRD9 in complete medium. A typical concentration range for I-BRD9 is 0.1 to 10 µM[15]. For BRD9500, a lower range (e.g., 0.1 nM to 1 µM) may be appropriate given its high potency[1].

-

Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

-

Remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

-

-

Incubation:

-

Incubate the plate for 24, 48, 72, or 96 hours at 37°C, 5% CO2[15].

-

-

Viability Measurement:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis following compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

BRD9500 or I-BRD9

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat cells with the desired concentrations of the compound (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours. For I-BRD9, treatment of AML cells with 4 and 8 µM for up to 96 hours has been reported[15].

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry analysis software.

-

Protocol 3: Gene Expression Analysis (Western Blot)

This protocol assesses changes in protein levels of key downstream targets.

Materials:

-

Cancer cell line of interest

-

6-well or 10 cm cell culture dishes

-

BRD9500 or I-BRD9

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., for BRD9 inhibition: cleaved PARP, cleaved Caspase-3, cleaved Caspase-9, CDKN1A/B; for loading control: β-actin or GAPDH)[15][19]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Seed and treat cells as described for the apoptosis assay.

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-